molecular formula C8H12O2 B13487610 1-(Hydroxymethyl)bicyclo[3.2.0]heptan-2-one

1-(Hydroxymethyl)bicyclo[3.2.0]heptan-2-one

Cat. No.: B13487610
M. Wt: 140.18 g/mol
InChI Key: LBGLYMFBQFZYBS-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)bicyclo[320]heptan-2-one is a bicyclic ketone with a hydroxymethyl group attached to its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hydroxymethyl)bicyclo[3.2.0]heptan-2-one typically involves the cycloaddition reactions of suitable precursors. One common method involves the copper(I)-catalyzed photocycloaddition of 2,2-dimethyl-4-pentenal with allyl alcohol under specific conditions . The reaction is carried out in the presence of p-toluenesulfonic acid monohydrate and p-cymene as a solvent. The mixture is heated and stirred for an extended period, followed by distillation to obtain the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(Hydroxymethyl)bicyclo[3.2.0]heptan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium cyanide (KCN) can be employed.

Major Products:

    Oxidation: Formation of 1-(Carboxymethyl)bicyclo[3.2.0]heptan-2-one.

    Reduction: Formation of 1-(Hydroxymethyl)bicyclo[3.2.0]heptan-2-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Hydroxymethyl)bicyclo[3.2.0]heptan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

1-(Hydroxymethyl)bicyclo[3.2.0]heptan-2-one can be compared with other bicyclic ketones:

Uniqueness: this compound is unique due to the presence of the hydroxymethyl group, which imparts specific reactivity and potential for diverse applications.

Comparison with Similar Compounds

  • Bicyclo[2.2.1]heptan-2-one (Camphor)
  • Bicyclo[3.1.1]heptan-2-one (Nopinone)
  • Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-, oxime

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

1-(hydroxymethyl)bicyclo[3.2.0]heptan-2-one

InChI

InChI=1S/C8H12O2/c9-5-8-4-3-6(8)1-2-7(8)10/h6,9H,1-5H2

InChI Key

LBGLYMFBQFZYBS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2(C1CC2)CO

Origin of Product

United States

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